1,3-Bis-(Z-Leu-Leu)-diaminoacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-(Z-Leu-Leu)-diaminoacetone involves the coupling of benzyloxycarbonyl-L-leucyl-L-leucine (Z-Leu-Leu) with diaminoacetone. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis-(Z-Leu-Leu)-diaminoacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1,3-Bis-(Z-Leu-Leu)-diaminoacetone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and peptide chemistry.
Biology: Serves as an inhibitor for signal peptide peptidase, making it useful in studying protein processing and signaling pathways.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Bis-(Z-Leu-Leu)-diaminoacetone involves its role as an inhibitor for signal peptide peptidase. The compound binds to the active site of the enzyme, preventing it from cleaving signal peptides. This inhibition disrupts the normal processing and maturation of proteins, affecting various cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-(Z-Leu-Leu)-diaminoethane: Similar structure but with an ethane backbone instead of acetone.
1,3-Bis-(Z-Leu-Leu)-diaminoethanol: Contains an ethanol backbone.
1,3-Bis-(Z-Leu-Leu)-diaminoacetic acid: Features an acetic acid backbone.
Uniqueness
1,3-Bis-(Z-Leu-Leu)-diaminoacetone is unique due to its specific inhibitory action on signal peptide peptidase. Its structure allows for effective binding to the enzyme’s active site, making it a valuable tool in biochemical research and potential therapeutic applications.
Properties
Molecular Formula |
C43H66N8O11 |
---|---|
Molecular Weight |
871.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[3-[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]-phenylmethoxycarbonylamino]hydrazinyl]-2-oxopropyl]hydrazinyl]-phenylmethoxycarbonylamino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H66N8O11/c1-27(2)19-34(40(55)56)46-38(53)36(21-29(5)6)50(42(59)61-25-31-15-11-9-12-16-31)48-44-23-33(52)24-45-49-51(43(60)62-26-32-17-13-10-14-18-32)37(22-30(7)8)39(54)47-35(41(57)58)20-28(3)4/h9-18,27-30,34-37,44-45,48-49H,19-26H2,1-8H3,(H,46,53)(H,47,54)(H,55,56)(H,57,58)/t34-,35-,36-,37-/m0/s1 |
InChI Key |
DSAQIPNHPXOMGS-BQYLNSIHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N(C(=O)OCC1=CC=CC=C1)NNCC(=O)CNNN([C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(C)C)N(C(=O)OCC1=CC=CC=C1)NNCC(=O)CNNN(C(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.